molecular formula C25H26N4O3S B14133213 (E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide CAS No. 952895-97-5

(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide

Cat. No.: B14133213
CAS No.: 952895-97-5
M. Wt: 462.6 g/mol
InChI Key: SDQCNHXADQIGPW-UHFFFAOYSA-N
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Description

(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a tosyl group and a carboxamide group, along with a phenyldiazenyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the phenyldiazenyl intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the tosyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the tosyl group.

Scientific Research Applications

(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyldiazenyl group can participate in electron transfer reactions, while the piperidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(phenyldiazenyl)phenol
  • (E)-4-(phenyldiazenyl)phenyl methacrylate
  • (E)-4-(phenyldiazenyl)phenyl)methanol

Uniqueness

(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide is unique due to its combination of a phenyldiazenyl group with a tosylpiperidine carboxamide structure. This unique combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

CAS No.

952895-97-5

Molecular Formula

C25H26N4O3S

Molecular Weight

462.6 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C25H26N4O3S/c1-19-9-15-24(16-10-19)33(31,32)29-17-5-6-20(18-29)25(30)26-21-11-13-23(14-12-21)28-27-22-7-3-2-4-8-22/h2-4,7-16,20H,5-6,17-18H2,1H3,(H,26,30)

InChI Key

SDQCNHXADQIGPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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